Product packaging for 4-Acetamido-5-nitro-m-xylene(Cat. No.:CAS No. 606-38-2)

4-Acetamido-5-nitro-m-xylene

Cat. No.: B181591
CAS No.: 606-38-2
M. Wt: 208.21 g/mol
InChI Key: PXXMBAOADHXJSE-UHFFFAOYSA-N
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Description

4-Acetamido-5-nitro-m-xylene, identified by CAS number 606-38-2, is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . Also known as N-(2,4-dimethyl-6-nitrophenyl)acetamide, it serves as a versatile building block in synthetic and coordination chemistry . Its primary research application is as a critical precursor in the synthesis of a novel class of bulky, trianionic NCN pincer ligands . These specialized ligands, built on a meta-xylene backbone, are engineered with methyl groups at the benzyl positions to prevent a common decomposition pathway of metal complexes via C-H activation . The methyl groups provide significant steric protection to the metal center in resulting complexes, which can help prevent dimerization and is valuable for developing advanced catalysts and materials . Researchers are exploring these ligands for applications in coordination chemistry and catalysis, particularly for elements where metalation can be achieved via direct C-H activation . The compound is characterized by a boiling point of 382.8°C and a flash point of 185.3°C . It is typically offered with a purity of 97% or higher . As a safety note, this substance is harmful if swallowed (H302) . Intended Use : This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O3 B181591 4-Acetamido-5-nitro-m-xylene CAS No. 606-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dimethyl-6-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2O3/c1-6-4-7(2)10(11-8(3)13)9(5-6)12(14)15/h4-5H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXMBAOADHXJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277784
Record name N-(2,4-dimethyl-6-nitrophenyl)acetamide
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-38-2
Record name N-(2,4-Dimethyl-6-nitrophenyl)acetamide
Source CAS Common Chemistry
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Record name 606-38-2
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Record name N-(2,4-dimethyl-6-nitrophenyl)acetamide
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Advanced Synthetic Methodologies for 4 Acetamido 5 Nitro M Xylene

Strategic Approaches to Functionalized Aromatic Synthesis

The regioselective synthesis of functionalized aromatic systems is a cornerstone of modern organic chemistry, with several powerful strategies available to the synthetic chemist. These methods are crucial for constructing complex molecules with specific substitution patterns.

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium or s-butyllithium. wikipedia.orgcardiff.ac.uk This coordination directs the deprotonation of the proton at the ortho position, creating a lithiated intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then react with various electrophiles to introduce a wide range of substituents exclusively at the ortho position. organic-chemistry.orgcardiff.ac.uk

Common DMGs include amides, carbamates, and methoxy (B1213986) groups, which contain heteroatoms that act as Lewis bases to coordinate with the Lewis acidic lithium. wikipedia.org The strength of the DMG can influence the reaction conditions required, with stronger DMGs facilitating metalation under milder conditions. organic-chemistry.org For instance, the amide group is considered a strong DMG. organic-chemistry.org The DoM strategy offers a high degree of regiocontrol that is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

The application of DoM has been extended to various aromatic systems, including the synthesis of substituted diaryl ethers through a combination of DoM and Ullmann condensation. cmu.edu This approach allows for the construction of complex molecular architectures with precise substitution patterns. cmu.edu

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing functional groups onto an aromatic ring. wikipedia.orgpressbooks.pub The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. pressbooks.pubmasterorganicchemistry.com The rate and regioselectivity of the substitution are significantly influenced by the substituents already present on the ring. wikipedia.org

Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org Activating groups donate electron density to the ring, stabilizing the carbocation intermediate and increasing the reaction rate. wikipedia.org Deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. wikipedia.org

In the context of 4-acetamido-5-nitro-m-xylene, the directing effects of the acetamido and nitro groups are crucial:

Acetamido group (-NHCOCH₃): This is a strongly activating and ortho-, para-directing group. The nitrogen atom's lone pair can be delocalized into the aromatic ring through resonance, stabilizing the arenium ion when the electrophile attacks at the ortho and para positions.

Nitro group (-NO₂): This is a strongly deactivating and meta-directing group. masterorganicchemistry.com Its powerful electron-withdrawing nature destabilizes the carbocation intermediate, particularly when the attack is at the ortho and para positions. masterorganicchemistry.comlibretexts.org Therefore, substitution is directed to the meta position.

The synthesis of this compound involves the nitration of 4-acetamido-m-xylene. The powerful ortho-, para-directing effect of the acetamido group will direct the incoming nitro group to the positions ortho to it.

While electrophilic substitution is more common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur on aromatic rings that are electron-deficient. wikipedia.org This reaction requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group, such as a halide. libretexts.orgwikipedia.org The electron-withdrawing groups activate the ring towards nucleophilic attack. wikipedia.org

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org The negative charge of the Meisenheimer complex is stabilized by the electron-withdrawing groups, especially when they are positioned ortho or para to the leaving group. libretexts.orgwikipedia.org Nitro groups are particularly effective at activating rings for SNAr. libretexts.orgnih.gov

While not directly the final step in synthesizing this compound from a xylene precursor, SNAr principles are relevant in the broader context of synthesizing highly substituted nitroaromatics.

Metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic compounds. rsc.org This approach avoids the need for pre-functionalized starting materials, a requirement of traditional cross-coupling reactions. nih.gov Transition metals such as palladium, rhodium, and ruthenium are commonly employed to catalyze the direct transformation of C-H bonds into new C-C or C-heteroatom bonds. rsc.orgwiley.com

These reactions can proceed through various mechanisms, often involving a directing group on the substrate to control regioselectivity. dmaiti.comacs.org The directing group coordinates to the metal center, bringing it into proximity with a specific C-H bond and facilitating its cleavage. dmaiti.com For example, amide groups can serve as effective directing groups in palladium-catalyzed C-H functionalization reactions. nih.gov

The development of mild reaction conditions has expanded the scope of C-H activation to include a wide range of substrates, even those that are electron-deficient. rsc.org Metal-catalyzed cross-coupling reactions, while traditionally reliant on pre-functionalized substrates, have also been adapted for the synthesis of complex aromatic systems. For instance, the Ullmann reaction, catalyzed by copper, can be used for the formation of diaryl ethers. cmu.edu

Nucleophilic Aromatic Substitution (SNAr)

Precursor Synthesis and Functional Group Interconversions Leading to this compound

The synthesis of this compound relies on the strategic introduction and manipulation of functional groups on the m-xylene (B151644) scaffold. oup.com This involves both the direct introduction of substituents and the conversion of one functional group into another.

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic nitration using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid. google.comminia.edu.eg The reaction of nitric acid with sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. minia.edu.egyoutube.com

The nitration of xylene isomers is a well-studied process. For m-xylene, nitration primarily yields 4-nitro-m-xylene (B166903) and 2-nitro-m-xylene. google.com The methyl groups are activating and ortho-, para-directing, leading to substitution at positions ortho and para to them.

In the synthesis of this compound, a key precursor is 4-acetamido-m-xylene. The nitration of this precursor is a crucial step. oup.com The powerful activating and ortho-, para-directing effect of the acetamido group governs the regioselectivity of this nitration. The incoming nitro group is directed to the positions ortho to the acetamido group.

A published method for the synthesis of 5-nitro-4-acetamido-m-xylene involves dissolving 4-acetamido-m-xylene in glacial acetic acid and adding it to fuming nitric acid. oup.com This results in the desired product in good yield. oup.com

Functional group interconversion is a key strategy in multi-step organic synthesis where one functional group is transformed into another. solubilityofthings.comwikipedia.org This can be necessary when a desired functional group cannot be introduced directly or to alter the reactivity and directing effects of substituents during a synthetic sequence. ias.ac.in An example is the reduction of a nitro group to an amine, which can then be acylated to form an amide. sciencesnail.comsciencemadness.org

Interactive Data Table

Role of Mixed Acids and Catalysts in Nitration

Acetylation of Amino-Substituted Xylenes (B1142099)

Acetylation is the process of introducing an acetyl group (—COCH₃) into a molecule. In the context of synthesizing this compound, this step typically involves the acetylation of an amino group on a xylene ring. This transformation is crucial for creating the acetamido substituent and is often performed prior to nitration to modulate the directing effects of the substituent. masterorganicchemistry.comlibretexts.org

The amino group required for acetylation is commonly introduced by the reduction of a corresponding nitro group. This nitro-to-amine reduction is a fundamental transformation in the synthesis of aromatic amines. masterorganicchemistry.com If the synthesis starts with a nitroxylene, it must first be reduced to an aminoxylene (xylidine).

Several methods are available for the reduction of aromatic nitro groups:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂). masterorganicchemistry.comcommonorganicchemistry.com It is often the method of choice, though the catalyst can sometimes react with other functional groups on the substrate. commonorganicchemistry.com

Metal-Acid Reductions: A classic and robust method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com For example, the reduction of a nitro group to an amine can be achieved using Fe/HCl.

Other Reagents: Tin(II) chloride (SnCl₂) provides a milder method for reducing nitro groups and can be used when other reducible groups are present. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) is another alternative that can be useful when hydrogenation or acidic conditions are not compatible with the substrate. commonorganicchemistry.com

Reagent/MethodTypical ConditionsAdvantages/DisadvantagesReference
H₂ / Pd/CHydrogen gas, Palladium on Carbon catalystClean, high yield. May reduce other functional groups (alkenes, alkynes, etc.). commonorganicchemistry.com
Fe / HCl or Acetic AcidIron powder, acidic mediumInexpensive, effective. Requires stoichiometric amounts of metal and acid, generating waste. masterorganicchemistry.com
Sn / HClTin metal, Hydrochloric acidEffective, but tin salts can be toxic and difficult to remove. masterorganicchemistry.com
SnCl₂Tin(II) chloride, often in ethanolMilder conditions, good for substrates with other reducible groups. commonorganicchemistry.com
Zn / Acetic AcidZinc dust, acetic acidProvides a mild method for reduction. commonorganicchemistry.com

Once the amino-substituted xylene is obtained, it is acetylated to form the corresponding acetamido-xylene.

Acetic Anhydride (B1165640): The most common and efficient reagent for this purpose is acetic anhydride ((CH₃CO)₂O). masterorganicchemistry.comresearchgate.net The reaction involves the nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of acetic anhydride, followed by the elimination of a molecule of acetic acid. cardiff.ac.uk

Reaction Conditions:

The reaction is often carried out under neutral or slightly basic conditions. Sometimes a base like pyridine (B92270) or triethylamine (B128534) is added to neutralize the acetic acid byproduct. scielo.org.mx

It can also be performed under acidic conditions. The presence of a strong acid can prevent N-acetylation by protonating the amine group, a principle exploited for selective O-acetylation of hydroxyamino acids. nih.gov

Solvents such as acetic acid, toluene, or xylenes can be used, but solvent-free conditions are also possible. cardiff.ac.ukscielo.org.mx

The reaction is generally fast and can often be performed at room temperature or with gentle heating. cardiff.ac.uk

In large-scale industrial processes, optimizing the acetylation step is crucial for cost-effectiveness. Research has shown that in the synthesis of related complex molecules, the concentration of acetic anhydride can be significantly reduced from over 90% (v/v) to between 50-85% (v/v) by using acetic acid as a co-solvent, without compromising the necessary conversion. google.com

Methods for Amine Introduction (e.g., Reduction of Nitro Groups)

Multi-step Synthetic Routes to this compound

The synthesis of a polysubstituted benzene (B151609) ring like this compound requires a carefully planned sequence of reactions. The order in which functional groups are introduced is critical because existing substituents dictate the position and feasibility of subsequent reactions. libretexts.org

A plausible synthetic route starting from a commercially available xylidine (B576407) isomer, such as 3,4-dimethylaniline (B50824), illustrates the strategic considerations:

Proposed Synthetic Pathway:

Step 1: Acetylation of 3,4-Dimethylaniline. The synthesis would begin with the protection of the amino group of 3,4-dimethylaniline (also known as 3,4-xylidine). This is achieved by reacting it with acetic anhydride. This step converts the highly activating and base-sensitive amino group (—NH₂) into a less activating, neutral acetamido group (—NHCOCH₃). This moderation is essential to control the subsequent nitration step and prevent oxidation of the aromatic ring. masterorganicchemistry.com The product of this step is N-(3,4-dimethylphenyl)acetamide.

Step 2: Nitration of N-(3,4-dimethylphenyl)acetamide. The N-(3,4-dimethylphenyl)acetamide is then subjected to nitration. The directing effects of the substituents on the ring will determine the position of the incoming nitro group.

The acetamido group is an ortho-, para-director, strongly activating positions 2 and 6 (ortho) and position 5 (para).

The methyl group at C3 directs to positions 2, 4, and 5.

The methyl group at C4 directs to positions 3, 5, and 6. The combined directing effects strongly favor substitution at position 5, which is para to the powerful acetamido director and also activated by both methyl groups. Steric hindrance at the ortho positions (2 and 6) further favors substitution at the less hindered para position. The reaction is typically carried out using mixed acid (H₂SO₄/HNO₃) at low temperatures to ensure selective mononitration and to minimize the formation of byproducts. The final product would be N-(3,4-dimethyl-5-nitrophenyl)acetamide, an isomer consistent with the target compound class.

This strategic two-step approach—acetylation followed by nitration—is a classic and effective method for synthesizing nitro-acetanilides from anilines, providing control over reactivity and regioselectivity. wikipedia.orglibretexts.org

Sequential Functionalization Strategies

The synthesis of this compound is a prime example of a sequential functionalization strategy, where functional groups are introduced in a specific order to achieve the desired isomer. A common and logical synthetic route begins with 2,4-dimethylaniline (B123086).

The sequence typically involves two main steps:

Acetylation: The amino group of 2,4-dimethylaniline is first protected by converting it into an acetamido group. This is commonly achieved by reacting the aniline (B41778) with acetic anhydride. acs.org This step is crucial for two reasons. Firstly, it prevents the strongly activating amino group from undergoing undesirable side reactions, such as oxidation, during the subsequent nitration step. acs.org Secondly, it moderates the activating effect of the nitrogen and introduces steric bulk, which helps in directing the next substituent to a specific position. scribd.com

Nitration: The resulting N-(2,4-dimethylphenyl)acetamide is then subjected to electrophilic nitration to introduce the nitro group. This step yields the final product, which can be identified by the IUPAC name N-(2,4-dimethyl-5-nitrophenyl)acetamide. chemicalbook.com This multi-step approach, employing a protecting group, is a classic strategy to control reactivity and ensure the correct placement of functional groups on the aromatic ring.

Regioselective Synthesis Considerations

Regioselectivity, or the control of the position of substitution, is the cornerstone of synthesizing the correct isomer. In the nitration of N-(2,4-dimethylphenyl)acetamide, the final position of the incoming nitro group (NO2+) is determined by the cumulative directing effects of the substituents already present: the acetamido group and two methyl groups. scribd.commasterorganicchemistry.com

Activating and Directing Groups: All three substituents—acetamido and two methyls—are activating groups, meaning they make the benzene ring more reactive towards electrophiles than benzene itself. savemyexams.comorganicchemistrytutor.com They are also all ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. masterorganicchemistry.comsavemyexams.com

The directing influences on the N-(2,4-dimethylphenyl)acetamide ring are as follows:

Acetamido Group (-NHCOCH₃) at C1: This is a powerful activating ortho, para-director. It strongly directs substitution to the C6 (ortho) and C4 (para) positions. However, the C4 position is already occupied by a methyl group.

Methyl Group (-CH₃) at C2: This is an activating ortho, para-director, influencing positions C3 (ortho), C5 (para), and C1 (ortho, blocked).

Methyl Group (-CH₃) at C4: This is also an activating ortho, para-director, influencing positions C3 (ortho), C5 (ortho), and C1 (para, blocked).

The position of nitration is a result of the interplay of these effects. Position C5 is strongly favored because it is para to the C2-methyl group and ortho to the C4-methyl group. Although it is meta to the powerful acetamido director, the concerted activation from both methyl groups makes it a highly reactive site. Furthermore, alternative positions like C6 (ortho to the bulky acetamido group) and C3 (between two methyl groups) may be sterically hindered, making an attack at C5 the most probable outcome. libretexts.org

Interactive Table: Directing Effects in the Nitration of N-(2,4-dimethylphenyl)acetamide

Substituent (Position) Type Directing Effect Favored Positions for Nitration
Acetamido (C1) Strong Activator Ortho, Para C6
Methyl (C2) Activator Ortho, Para C3, C5
Methyl (C4) Activator Ortho, Para C3, C5
Consensus Position C5

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. cardiff.ac.uk These principles are highly relevant to the synthesis of aromatic nitro compounds.

Atom Economy and Waste Minimization in Aromatic Functionalization

The concept of atom economy measures how many atoms from the reactants are incorporated into the final desired product. rsc.org Traditional aromatic functionalization reactions often have poor atom economy and generate significant waste.

Acetylation: Conventional acetylation using acetic anhydride and a base like pyridine is not ideal from a green chemistry perspective. It uses a corrosive reagent and a toxic solvent, and the reaction produces a molecule of acetic acid as a byproduct for every molecule of acetanilide (B955) formed, lowering the atom economy.

Nitration: The classic method for nitration involves a mixture of concentrated nitric acid and sulfuric acid. This "mixed acid" system is highly corrosive and generates a large amount of acidic waste ("spent acid") that is difficult to treat and dispose of, posing significant environmental challenges. nih.govaiche.org

Efforts to improve atom economy and reduce waste include using catalytic methods for acetylation and developing alternatives to the mixed-acid system for nitration. bohrium.comnih.gov

Development of Environmentally Benign Nitration Methodologies

Significant research has focused on creating cleaner, safer, and more selective nitration processes to replace the hazardous mixed-acid method. nih.govresearchgate.net These "green" methodologies often involve solid acid catalysts or alternative nitrating systems.

Solid Acid Catalysts: Zeolites, such as H-beta, and other solid acids like silica-supported tungsten oxide or Nafion/SiO₂ composites, have emerged as highly effective catalysts for aromatic nitration. rsc.orgrsc.orgpku.edu.cngoogle.com These catalysts offer several advantages:

They eliminate the need for corrosive sulfuric acid, reducing hazardous waste. ncl.res.in

They are easily separated from the reaction mixture by simple filtration, allowing them to be recycled and reused multiple times. cardiff.ac.ukgoogle.com

The confined spaces within the zeolite pores can enhance regioselectivity, often favoring the formation of a specific isomer. rsc.orggoogle.com

Alternative Nitrating Agents: Other systems have been developed to avoid strong acids altogether.

Bismuth Nitrate [Bi(NO₃)₃]: This non-toxic, crystalline salt can be used as an efficient nitrating agent, often supported on clay or activated with other reagents. researchgate.netnih.govutrgv.eduresearchgate.net These methods are safer and avoid the use of corrosive acids.

Other Systems: A variety of other reagents, such as urea (B33335) nitrate, N-nitropyrazole, and metal nitrates, are being explored as milder and more selective nitrating agents to improve the environmental footprint of the reaction. bohrium.comrsc.orgnih.gov

These advancements demonstrate a clear trend towards more sustainable and environmentally conscious approaches in the synthesis of important chemical intermediates like this compound.

Interactive Table: Comparison of Nitration Methodologies

Nitrating System Key Features Environmental/Safety Benefits
Conventional
H₂SO₄/HNO₃ (Mixed Acid) Highly effective but corrosive and produces large volumes of waste. aiche.orgresearchgate.net Poor; generates hazardous spent acid requiring treatment or disposal. aiche.org
Green Alternatives
Zeolite Catalysts Reusable solid acid, high regioselectivity. rsc.orgrsc.org Eliminates sulfuric acid waste, catalyst is recyclable. google.comncl.res.in
Bismuth Nitrate [Bi(NO₃)₃] Non-toxic solid reagent, mild reaction conditions. researchgate.netresearchgate.net Avoids corrosive acids, safer to handle. researchgate.net
Urea Nitrate Can be used under milder conditions, sometimes with polyphosphoric acid. aiche.org Reduces reliance on concentrated sulfuric acid.
N-Nitropyrazole Controllable nitrating agent with good atom economy. nih.gov High atom economy, mild and scalable protocols. nih.gov

Reaction Mechanisms and Kinetics of 4 Acetamido 5 Nitro M Xylene Transformations

Mechanistic Investigations of Electrophilic Aromatic Substitution on m-Xylene (B151644) Scaffolds

The introduction of substituents onto an aromatic ring, such as in the synthesis of 4-Acetamido-5-nitro-m-xylene, proceeds via electrophilic aromatic substitution (EAS). This class of reactions is fundamental to the functionalization of aromatic compounds. researchgate.netscience.gov The mechanism generally involves a two-step process: the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion or Wheland intermediate), followed by the deprotonation of this intermediate to restore aromaticity. msu.eduacs.org The first step, the formation of the arenium ion, is typically the slow, rate-determining step as it disrupts the aromatic system. msu.edumasterorganicchemistry.com

In the context of m-xylene, the presence of various functional groups dictates the regioselectivity and reactivity of subsequent substitution reactions. wikipedia.orgrsc.org

Substituents on an aromatic ring significantly influence the rate and position of electrophilic attack by either donating or withdrawing electron density. wikipedia.org

Methyl Groups (-CH₃): Methyl groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene (B151609). quora.compearson.com They donate electron density to the ring through two main effects: the inductive effect (+I) and hyperconjugation. pearson.com This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. quora.com Methyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. In m-xylene, the two methyl groups are meta to each other, which minimizes steric hindrance and enhances the electron density at the positions ortho and para to each methyl group. pearson.com

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. It withdraws electron density from the aromatic ring through both a strong negative inductive effect (-I) and a negative resonance effect (-M). wikipedia.orgsolubilityofthings.com This makes the aromatic ring less nucleophilic and significantly slower to react in electrophilic substitution reactions. solubilityofthings.com The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself.

The interplay of these groups on the m-xylene ring dictates the position of further substitution. For instance, in the nitration of m-xylene, the activating methyl groups direct the incoming nitro group. pearson.com

The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group. brainly.comechemi.comurosario.edu.co Its directing influence stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance (+M effect). brainly.comurosario.edu.co This resonance effect increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. echemi.comstackexchange.com

In the synthesis of this compound, the starting material is often 4-acetamido-m-xylene. The powerful ortho, para-directing acetamido group, in conjunction with the directing effects of the two methyl groups, will guide the incoming nitro group to the 5-position.

Influence of Methyl and Nitro Substituents on Ring Activation/Deactivation and Regioselectivity

Kinetics of Nitration and Acetylation Reactions

The rates of nitration and acetylation reactions are influenced by a variety of factors, including the nature of the substrate, the concentration of reactants, the temperature, and the presence of catalysts.

The rate of electrophilic aromatic substitution is typically determined by the slow step of the reaction, which is the formation of the arenium ion. msu.edumasterorganicchemistry.com For both nitration and acetylation, the generation of the active electrophile is also a critical step.

Nitration: The nitrating agent is often a mixture of nitric acid and a strong acid like sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). msu.edu The rate of nitration is dependent on the concentration of both the aromatic substrate and the nitronium ion. Studies on the nitration of various methylbenzenes, including m-xylene, have shown that the reaction rates are significantly faster than that of benzene due to the activating effect of the methyl groups. rsc.org However, for highly reactive substrates, the rate of reaction can become limited by the rate of encounter between the aromatic molecule and the nitrating species. rsc.org

Acetylation: In Friedel-Crafts acetylation, an acyl halide or anhydride (B1165640) is treated with a Lewis acid catalyst (e.g., AlCl₃) to generate an acylium ion (RCO⁺). msu.educhemcess.com The formation of the acylium ion can be the rate-limiting step, especially when less reactive acylating agents are used. osti.gov However, when a highly effective acylating agent is used with a less reactive aromatic substrate, the formation of the carbon-carbon bond between the aromatic ring and the acylium ion becomes the rate-limiting step. osti.gov The acetylation rate is highly dependent on the degree of activation of the aromatic ring. researchgate.net

The conditions under which nitration and acetylation reactions are carried out have a profound impact on the yield, selectivity, and formation of by-products.

Table 1: Influence of Reaction Parameters on Nitration and Acetylation

ParameterEffect on NitrationEffect on Acetylation
Temperature Increasing temperature generally increases the reaction rate. However, it can also lead to the formation of by-products and dinitrated products. rsc.orgncl.res.inHigher temperatures increase the reaction rate but can also promote side reactions and catalyst deactivation.
Concentration Higher concentrations of nitric acid and the catalyst (e.g., sulfuric acid) increase the rate of nitration. rsc.org The molar ratio of nitric acid to the substrate is a key factor in achieving high conversion. rsc.orgThe concentration of the acylating agent and the Lewis acid catalyst affects the reaction rate. A higher catalyst concentration can increase the rate but also the potential for side reactions.
Catalysis Strong acids like sulfuric acid are typically used to generate the nitronium ion. msu.edu Solid acid catalysts, such as zeolites, have been investigated as more environmentally friendly alternatives, offering high selectivity. researchgate.netgoogle.comLewis acids like AlCl₃ are common catalysts. chemcess.com Solid acid catalysts, such as H-BEA zeolite, have also been shown to be effective and can influence the reaction rate and catalyst stability. researchgate.net

Recent research has explored continuous-flow microreactors for nitration reactions, which can offer better control over reaction parameters like temperature and residence time, leading to higher selectivity and yields. rsc.orgresearchgate.netacs.org For instance, in the continuous-flow nitration of o-xylene (B151617), optimizing the temperature and the molar ratio of reactants was crucial for maximizing the yield of the desired mononitro product. researchgate.net

Reaction Rate Determination and Rate-Limiting Steps

Exploration of Side Reactions and By-product Formation during Synthesis

During the synthesis of substituted xylenes (B1142099) like this compound, the formation of side products is a common issue that can affect the purity and yield of the desired compound.

In the nitration of xylenes, several side reactions can occur:

Dinitration: The introduction of a second nitro group onto the ring can happen, especially under harsh reaction conditions (high temperature or high concentration of nitrating agent). researchgate.netresearchgate.net

Oxidation: The methyl groups on the xylene ring can be oxidized by the strong oxidizing nature of the nitrating mixture.

Formation of Isomers: Depending on the directing effects of the substituents present, different positional isomers of the nitro product can be formed. For example, in the nitration of o-xylene, both 3-nitro-o-xylene and 4-nitro-o-xylene are typically formed, with the ratio depending on the reaction conditions. acs.orgresearchgate.net

Formation of Phenolic Impurities: The reaction can sometimes lead to the formation of phenolic by-products, which can complicate the purification process. researchgate.net

Nitrodebromination: In cases where a bromine substituent is present, it can be replaced by a nitro group. rsc.org

Ipso-nitration: Nitration can occur at a carbon atom already bearing a substituent, such as a methyl group, leading to the formation of transient intermediates that can rearrange or react further. rsc.org

Studies on the nitration of o-xylene have shown that impurities mainly arise from the further nitration of the initial mononitro derivatives. researchgate.netresearchgate.net The use of continuous-flow reactors has been shown to reduce the formation of some by-products, such as phenolic impurities, compared to batch processes. researchgate.net

Over-nitration and Oxidation Pathways

During the synthesis of nitroaromatic compounds, precise control over reaction conditions is crucial to prevent the formation of undesired byproducts through over-nitration and oxidation. acs.org Small fluctuations in temperature or reagent stoichiometry can lead to these side reactions. acs.org

Over-nitration: The nitration of m-xylene itself can lead to the formation of poly-nitro impurities. researchgate.net The reaction temperature and the mass fraction of sulfuric acid are primary factors that influence the generation of these over-nitrated products. researchgate.netresearchgate.net While the acetamido group in this compound is an activating group that directs ortho- and para- substitution, the existing nitro group is a deactivating group. The positions on the aromatic ring are already substituted, but under harsh nitrating conditions, it is conceivable that further nitration could occur, potentially leading to di-nitro products, though this is generally difficult to control. researchgate.net

Oxidation Pathways: Oxidation is a significant side reaction in nitration processes, especially when using strong oxidizing agents like nitric acid in conjunction with substrates that can be easily oxidized. acs.org In the synthesis of related compounds, such as nitrated anilines, oxidation of the amino group is a major side reaction. acs.org To prevent this, the amino group is often protected by acetylation, as seen in this compound. acs.org However, under sufficiently strong oxidizing conditions, the methyl groups on the xylene ring could be susceptible to oxidation. Furthermore, the amino group, even in its protected acetamido form, can be vulnerable to oxidative cleavage or other oxidative side reactions under forcing conditions. acs.org The Fenton reagent, a mixture of hydrogen peroxide and an iron catalyst, is known to degrade nitroaromatic compounds through oxidation. kirj.ee This process can lead to the cleavage of the nitro group from the aromatic ring and its conversion to nitrate. kirj.ee

Table 1: Potential Side Products from Over-nitration and Oxidation of Xylene Derivatives

Reaction PathwayPrecursorPotential Side ProductsInfluencing Factors
Over-nitrationm-XyleneDinitro-xylenesReaction Temperature, Acid Concentration researchgate.netresearchgate.net
Oxidation4-Fluoro-2-methoxyanilineVarious unspecified oxidation productsNitrating agent, Temperature acs.org
Oxidationp-Nitrotoluene, NitrobenzeneProducts of ring cleavage, CO2Fenton Reagent (H₂O₂, Fe²⁺) kirj.ee

Hydrolysis and Other Degradation Pathways of Acetamido and Nitro Groups

The acetamido and nitro functional groups on the this compound molecule are subject to various degradation reactions, most notably hydrolysis and reduction.

Hydrolysis of the Acetamido Group: The acetamido group (-NHCOCH₃) can be hydrolyzed to an amino group (-NH₂) under both acidic and alkaline conditions. youtube.comcore.ac.uk The base-promoted hydrolysis of acetamide (B32628), for instance, proceeds via nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon of the amide. youtube.com This leads to the formation of an amine and a carboxylate salt. The acetyl group of an acetamide can be cleaved in nearly quantitative yield using dilute hydrochloric acid. acs.org

Enzymatic hydrolysis is also a known degradation pathway for amides. Some microorganisms, such as Bacillus megaterium, exhibit acetamide hydrolyzing activity, converting amides into their corresponding acids. nih.gov This biological pathway has potential applications in bioremediation. nih.gov The hydrolysis of the acetamido group can also be a key step in the synthesis of other compounds; for example, the hydrolysis of (±)-2-acetamido-3-hydroxy-l-(4-nitrophenyl)-l-propanone is a studied reaction. researchgate.net

Degradation of the Nitro Group: The nitro group (-NO₂) is generally resistant to oxidative degradation due to its strong electron-withdrawing nature. nih.gov However, it is susceptible to reduction and other degradation pathways, particularly through microbial action. nih.govnih.gov

Reductive Pathways: The most common degradation route for nitroaromatic compounds is the reduction of the nitro group. nih.govannualreviews.org This can occur abiotically or, more frequently, via microbial enzymatic systems under both anaerobic and aerobic conditions. nih.goveaht.org The reduction typically proceeds sequentially, forming nitroso and hydroxylamino intermediates, which ultimately yield the corresponding amine. nih.goveaht.org These hydroxylamino intermediates are reactive and can be converted to other compounds like aminophenols. eaht.org

Eliminative Pathways: Some bacteria can remove the nitro group from the aromatic ring as nitrite (B80452). nih.govannualreviews.org This can be achieved through several enzymatic strategies:

Hydride-Meisenheimer Complex Formation: Addition of a hydride ion to the aromatic ring, followed by rearomatization and elimination of a nitrite ion. nih.govannualreviews.org

Monooxygenase Attack: An oxygen atom is added, which leads to the elimination of the nitro group. nih.govannualreviews.org

Dioxygenase Attack: Two hydroxyl groups are inserted into the aromatic ring, precipitating the spontaneous elimination of the nitro group. nih.govannualreviews.org

Chemical Degradation: Chemical reagents can also degrade the nitro group. The Fenton treatment, for example, can achieve cleavage of the C-NO₂ bond, converting the organically bound nitrogen into nitrate. kirj.ee The efficiency of this degradation depends on the concentrations of hydrogen peroxide and the iron catalyst. kirj.ee

Table 2: Summary of Degradation Pathways for Acetamido and Nitro Groups

Functional GroupDegradation PathwayReagents/ConditionsKey Intermediates/Products
AcetamidoChemical HydrolysisAcidic or Alkaline conditions acs.orgyoutube.comAmino group, Acetic Acid/Acetate
AcetamidoEnzymatic HydrolysisBacillus megaterium nih.govAmino group, Acetic Acid
NitroBiological ReductionAnaerobic/Aerobic Bacteria nih.goveaht.orgNitroso, Hydroxylamino, Amino derivatives
NitroBiological EliminationBacteria (Mono-/Dioxygenases) nih.govannualreviews.orgNitrite, Hydroxylated aromatics
NitroChemical OxidationFenton Reagent (H₂O₂, Fe²⁺) kirj.eeNitrate, Ring cleavage products

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Functional Group Assignments

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms. iitk.ac.in

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer precise data on the arrangement of atoms within the 4-Acetamido-5-nitro-m-xylene molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the nuclei, while coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring protons. rsc.org

In a typical ¹H NMR spectrum of a related acetanilide (B955), the aromatic protons appear as distinct signals. researchgate.net For instance, in a substituted acetanilide, the proton ortho to the nitro group would be significantly deshielded and appear at a lower field. The methyl groups on the aromatic ring would present as singlets, and the acetyl methyl protons would also give a characteristic singlet signal. The amide proton (NH) often appears as a broad singlet. chiet.edu.eg

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetamido group typically resonates at a low field, while the aromatic carbons exhibit a range of chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating acetamido and methyl groups. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Aromatic CH7.5 - 8.0120 - 140
Aromatic C-NHNot Applicable135 - 145
Aromatic C-NO₂Not Applicable145 - 155
Aromatic C-CH₃Not Applicable130 - 140
NH9.0 - 9.5 (broad singlet)Not Applicable
C=ONot Applicable168 - 172
Acetyl CH₃2.1 - 2.3 (singlet)23 - 26
Aromatic CH₃2.2 - 2.5 (singlet)15 - 20

Note: The predicted values are based on typical chemical shifts for similar substituted aromatic compounds and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity within a molecule. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular skeleton, including the connections between the functional groups and the aromatic ring. dur.ac.ukasm.org

For this compound, HMBC would be particularly useful in confirming the positions of the substituents on the xylene ring by showing correlations from the methyl protons to the neighboring aromatic carbons.

1H NMR and 13C NMR Chemical Shifts and Coupling Patterns

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. iitk.ac.in

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. rsc.orgrsc.org For this compound (C₁₀H₁₂N₂O₃), the expected exact mass would be calculated and compared to the experimental value obtained from HRMS analysis. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

Ion Calculated Exact Mass Observed Mass (Hypothetical)
[M+H]⁺209.0921209.0923
[M+Na]⁺231.0740231.0742

Note: The observed mass is hypothetical and would be determined experimentally.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. gassnova.nomdpi.com This technique is highly effective for assessing the purity of a sample by separating the main compound from any impurities. The mass spectrometer then provides the molecular weight of each separated component, facilitating their identification. This is particularly useful for detecting and identifying by-products from the synthesis of this compound, such as isomers or unreacted starting materials. scispace.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. iitk.ac.in Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint. libretexts.org

For this compound, the IR spectrum would show characteristic absorption bands for the various functional groups:

N-H Stretch : A peak in the region of 3300-3100 cm⁻¹, characteristic of the amide N-H bond.

C-H Stretch : Absorptions for aromatic and aliphatic C-H bonds would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. libretexts.org

C=O Stretch : A strong absorption band for the amide carbonyl group, typically found around 1680-1630 cm⁻¹.

NO₂ Stretch : Two distinct, strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, usually appearing around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. umsl.edu

C-N Stretch : This absorption is typically found in the 1400-1000 cm⁻¹ region.

Aromatic C=C Bending : Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
Amide N-H Stretch3300 - 3100
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Amide C=O Stretch1680 - 1630
Nitro (asymmetric)1550 - 1490
Nitro (symmetric)1355 - 1315
Aromatic C=C Bending1600 - 1450

Characteristic Vibrations of Nitro and Acetamido Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. In this compound, the nitro (NO₂) and acetamido (CH₃CONH-) groups exhibit characteristic vibrational frequencies.

The nitro group in aromatic compounds displays two strong and easily identifiable stretching vibrations. blogspot.comorgchemboulder.comspectroscopyonline.comorgchemboulder.com These correspond to the asymmetric and symmetric stretching of the N-O bonds. orgchemboulder.com For aromatic nitro compounds, these bands typically appear in the following regions:

Asymmetric stretch (ν_as): 1550–1475 cm⁻¹ orgchemboulder.comorgchemboulder.com

Symmetric stretch (ν_s): 1360–1290 cm⁻¹ orgchemboulder.comorgchemboulder.com

The presence of conjugation with the aromatic ring shifts these bands to lower frequencies compared to aliphatic nitro compounds. blogspot.com The high polarity of the N-O bonds results in these peaks being unusually intense, making the nitro group relatively easy to detect. spectroscopyonline.com

The acetamido group also presents several characteristic absorption bands in the IR spectrum. ias.ac.inoregonstate.edu The most prominent are the N-H stretch and the amide I and amide II bands.

N-H stretch: This typically appears as a sharp band in the region of 3375 cm⁻¹ in secondary amides. researchgate.net

Amide I band (C=O stretch): This is a very strong absorption and is found in the range of 1700–1650 cm⁻¹. For a specific o-acetamide, a band was observed at 1671 cm⁻¹. researchgate.net

Amide II band (N-H bend and C-N stretch): This band is generally found between 1550 and 1510 cm⁻¹ for secondary amides.

The following table summarizes the expected characteristic IR absorption ranges for the functional groups in this compound.

Functional GroupVibrationTypical Wavenumber (cm⁻¹)
Nitro (Aromatic)Asymmetric Stretch1550–1475 orgchemboulder.comorgchemboulder.com
Symmetric Stretch1360–1290 orgchemboulder.comorgchemboulder.com
Scissors Bending890–835 spectroscopyonline.com
AcetamidoN-H Stretch~3375 researchgate.net
Amide I (C=O Stretch)1700–1650 researchgate.net
Aromatic RingC=C Stretch~1600 researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While no specific crystal structure for this compound was found in the search results, analysis of similar compounds provides insight into its likely solid-state structure. X-ray crystallography of related nitroxylenes and acetanilides reveals key structural features. nih.govnih.gov For instance, the crystal structure of 2,4-dimethyl-1-nitrobenzene (a related nitroxylene) has been determined, providing a basis for understanding the packing of the substituted benzene (B151609) ring. nih.gov Similarly, studies on N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide offer valuable information on the interplay of the acetamido and nitro groups in a crystalline environment. iucr.org

The crystal packing of this compound would be significantly influenced by intermolecular interactions, particularly hydrogen bonding. iucr.orgresearchgate.net The acetamido group, with its N-H donor and C=O acceptor sites, is a strong promoter of hydrogen bonds. researchgate.net In the absence of an ortho nitro group for intramolecular hydrogen bonding, it is expected that the N-H group would donate a hydrogen bond to the carbonyl oxygen of an adjacent molecule, forming chains or networks. iucr.org

The conformation of this compound involves the relative orientations of the acetamido and nitro groups with respect to the benzene ring. In similar structures, the acetamido group can be nearly coplanar with the aromatic ring or twisted out of the plane. iucr.org The degree of planarity is influenced by steric hindrance from adjacent substituents and the formation of intra- or intermolecular hydrogen bonds. The nitro group is often slightly twisted out of the plane of the benzene ring. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to determine the most stable conformer by analyzing the potential energy surface. researchgate.netdergipark.org.tr

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures, isomers, and impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of nitroaromatic compounds. epa.gov For compounds like this compound, reversed-phase HPLC using a C18 or a cyanopropyl (CN) column is typically employed. epa.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. epa.gov Detection is commonly performed using a UV detector, often at a wavelength of 254 nm. epa.gov HPLC methods have been developed for the separation of various nitroxylene isomers and related compounds. gatech.edugoogle.comnih.gov

A typical HPLC setup for analyzing this compound might include:

Column: Reversed-phase C18, 25 cm x 4.6 mm, 5 µm particle size. epa.gov

Mobile Phase: Acetonitrile/water or Methanol/water gradient.

Detector: UV at 254 nm. epa.gov

Sample Preparation: Dissolving the sample in the mobile phase or a suitable organic solvent, followed by filtration. epa.gov

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds like nitroxylenes. The choice of the stationary phase is critical for achieving good separation of isomers. A variety of capillary columns with different polarities can be used. glsciences.eu For detection, a Flame Ionization Detector (FID) is common for organic compounds, while an Electron Capture Detector (ECD) can be particularly sensitive for electrophilic compounds like nitroaromatics. chemsrc.com Mass Spectrometry (MS) coupled with GC (GC-MS) provides definitive identification of the compound based on its mass spectrum.

A general GC method for this compound could involve:

Column: A capillary column with a suitable stationary phase.

Carrier Gas: Helium or Nitrogen. glsciences.eu

Injector and Detector Temperature: Optimized to ensure volatilization without decomposition.

Oven Temperature Program: A temperature ramp to separate compounds with different boiling points. glsciences.eu

Computational Chemistry and Theoretical Studies on 4 Acetamido 5 Nitro M Xylene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in predicting the behavior of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy CalculationsDFT would be used to determine the most stable three-dimensional structure of 4-Acetamido-5-nitro-m-xylene by finding the lowest energy arrangement of its atoms. This process, known as geometry optimization, would yield precise data on bond lengths, bond angles, and dihedral angles. Such calculations are crucial for understanding the molecule's structural parameters. For related molecules, studies often employ basis sets like 6-311++G(d,p) to achieve accurate resultsselcuk.edu.tr. The total energy calculated would indicate the molecule's stability.

Hypothetical Data Table: Optimized Geometric Parameters (DFT/B3LYP/6-31G(d,p))

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-C (aromatic) Data not available C-C-C (aromatic) Data not available
C-N (nitro) Data not available O-N-O (nitro) Data not available
C-N (amide) Data not available C-N-C (amide) Data not available
C=O (amide) Data not available N-C=O (amide) Data not available
C-CH3 Data not available H-C-H (methyl) Data not available

Note: This table is for illustrative purposes only. No published data exists for this compound.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various types of spectra, which can then be compared with experimental results for validation. For this compound, theoretical calculations could predict its FT-IR, FT-Raman, and UV-Vis spectra nih.govresearchgate.net. For instance, the calculated vibrational frequencies in the IR spectrum would correspond to specific bond stretches, bends, and torsions within the molecule, helping to assign peaks in an experimental spectrum. The predicted UV-Vis spectrum would indicate the electronic transitions and could be used to understand the compound's color and photochemical properties.

Hypothetical Data Table: Predicted Vibrational Frequencies

Mode Predicted Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹) Assignment
N-H Stretch Data not available Data not available Amide
C=O Stretch Data not available Data not available Amide I
NO₂ Asymmetric Stretch Data not available Data not available Nitro group
NO₂ Symmetric Stretch Data not available Data not available Nitro group
C-H Stretch Data not available Data not available Aromatic/Methyl

Note: This table is for illustrative purposes only. No published data exists for this compound.

Until dedicated computational research on this compound is conducted and published, a scientifically rigorous and detailed article on this specific topic remains beyond reach.

Transformations and Derivatizations of 4 Acetamido 5 Nitro M Xylene

Reduction of the Nitro Group to Amino

The conversion of the nitro group to an amino group is a fundamental transformation, yielding 4-acetamido-5-amino-m-xylene, a precursor to various diamino derivatives. This reduction can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, typically yielding the corresponding amine and water as the only byproduct. For the reduction of 4-Acetamido-5-nitro-m-xylene, common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. commonorganicchemistry.comiitm.ac.in The reaction is typically carried out in a solvent such as ethanol, methanol, or acetic acid under a hydrogen atmosphere. iitm.ac.ingoogle.com The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the resulting amine.

Table 1: Catalytic Hydrogenation Methods for Nitro Group Reduction

Catalyst Solvent Temperature (°C) Pressure (atm) Reference
Palladium on Carbon (Pd/C) Ethanol 25-80 1-5 commonorganicchemistry.com
Platinum on Carbon (Pt/C) Acetic Acid 25-70 1-5 google.com

Chemical reduction methods offer an alternative to catalytic hydrogenation and are particularly useful when certain functional groups are sensitive to hydrogenation conditions. Common chemical reducing agents for nitroarenes include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), and tin(II) chloride (SnCl2). commonorganicchemistry.comstackexchange.com The reaction with SnCl2 is often preferred due to its milder conditions and higher selectivity. commonorganicchemistry.com

Table 2: Chemical Reduction Methods for Nitro Group Reduction

Reagent Solvent Temperature (°C) Key Features Reference
SnCl₂·2H₂O Ethanol/Ethyl Acetate Reflux Mild conditions, good for sensitive substrates. ru.nl ru.nl
Fe / HCl Water/Ethanol Reflux Cost-effective, traditional method. google.com

In molecules containing multiple reducible functional groups, selective reduction of the nitro group is crucial. The acetamido group in this compound is generally stable under many nitro reduction conditions. However, achieving high selectivity is key to preventing unwanted side reactions.

Strategies for selective reduction often involve the use of specific reagents that preferentially react with the nitro group. For instance, sodium sulfide (B99878) (Na2S) or ammonium (B1175870) sulfide can be used for the selective reduction of one nitro group in the presence of another, a process known as the Zinin reduction. commonorganicchemistry.comjsynthchem.com While this compound has only one nitro group, these reagents are noted for their chemoselectivity. Another approach involves using catalytic transfer hydrogenation, where a hydrogen donor like hydrazine (B178648) or formic acid is used in conjunction with a catalyst like Pd/C. researchgate.netethz.ch This method can sometimes offer better selectivity compared to direct hydrogenation with H2 gas.

Catalytic Hydrogenation and Chemical Reduction Methods

Hydrolysis of the Acetamido Group to Amino

The acetamido group can be hydrolyzed to the corresponding primary amino group, yielding 4-amino-5-nitro-m-xylene. This transformation is typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is commonly performed using mineral acids such as hydrochloric acid or sulfuric acid in an aqueous solution, often with heating. researchgate.net

A related transformation is the deamination of 5-nitro-4-acetamido-m-xylene, which leads to 5-nitro-m-xylene. This reaction essentially involves the removal of the acetamido group and its replacement with a hydrogen atom, a process that can be initiated by hydrolysis followed by diazotization and reduction of the diazonium salt. calvin.edu

Further Functionalization of the Aromatic Ring System

The aromatic ring of this compound can undergo further electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The acetamido group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The two methyl groups are also activating and ortho-, para-directing. The positions for further substitution are therefore determined by the interplay of these electronic effects and steric hindrance.

Halogenation, such as bromination or chlorination, introduces halogen atoms onto the aromatic ring. The conditions for halogenation typically involve the use of a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃, or in a suitable solvent like acetic acid. libretexts.orggoogle.com In the case of this compound, the most likely position for halogenation would be ortho to the activating acetamido group and meta to the deactivating nitro group, which is the C6 position. The directing effects of the methyl groups also favor this position.

For example, the bromination of acetanilides often occurs at the para position to the acetamido group. However, since this position is already substituted in this compound, substitution would be directed to an available ortho position. sciencemadness.org

Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto aromatic rings, respectively. wikipedia.orgmasterorganicchemistry.com These reactions are catalyzed by strong Lewis acids like AlCl₃ or FeCl₃. lscollege.ac.in

Friedel-Crafts Alkylation: This reaction involves an alkyl halide (R-X) and a Lewis acid. However, Friedel-Crafts reactions are generally not successful on strongly deactivated rings, and the nitro group in this compound makes the ring electron-deficient. masterorganicchemistry.com Therefore, achieving successful alkylation can be challenging and may require more reactive alkylating agents or harsher conditions. researchgate.net

Friedel-Crafts Acylation: This reaction uses an acyl halide (RCOCl) or an acid anhydride (B1165640) with a Lewis acid. nih.govorganic-chemistry.org Similar to alkylation, acylation is also difficult on strongly deactivated rings. masterorganicchemistry.com The product of a Friedel-Crafts acylation is a ketone, which is even more deactivating than the starting material, thus preventing multiple acylations. lscollege.ac.in For a substrate like this compound, the reaction would likely be very slow or may not proceed under standard conditions. masterorganicchemistry.comsigmaaldrich.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-Acetamido-5-amino-m-xylene
4-Amino-5-nitro-m-xylene
5-Nitro-m-xylene
Acetanilide (B955)
Palladium on carbon
Platinum on carbon
Raney nickel
Tin(II) chloride
Iron
Tin
Hydrochloric acid
Ethanol
Methanol
Acetic acid
Sodium sulfide
Ammonium sulfide
Hydrazine
Formic acid
Sodium hydroxide (B78521)
Potassium hydroxide
Bromine
Chlorine
Iron(III) chloride
Aluminum chloride
Alkyl halide
Acyl halide

Halogenation Reactions

Synthesis of Heterocyclic Compounds from this compound Derivatives

The strategic placement of functional groups in this compound makes its derivatives versatile precursors for the synthesis of various heterocyclic compounds. A key transformation in this context is the reduction of the nitro group to an amino group, yielding N-(2-amino-4,6-dimethylphenyl)acetamide, also known as 4-acetamido-5-amino-m-xylene. This resulting ortho-phenylenediamine derivative is a valuable synthon for constructing fused heterocyclic systems, most notably benzimidazoles.

The synthesis of benzimidazole (B57391) derivatives from ortho-phenylenediamines is a well-established and widely utilized method in heterocyclic chemistry. nih.govijariie.comrsc.orgresearchgate.net This typically involves the condensation of the diamine with a variety of carbonyl compounds, such as aldehydes or carboxylic acids and their derivatives. nih.govresearchgate.net

A general and plausible pathway for the synthesis of benzimidazoles from a derivative of this compound would commence with the reduction of the nitro group. The subsequent cyclization of the resulting N-(2-amino-4,6-dimethylphenyl)acetamide with an appropriate one-carbon synthon would lead to the formation of the benzimidazole ring. For instance, the reaction with an aldehyde would yield a 2-substituted benzimidazole. This reaction often proceeds via the formation of a Schiff base, which then undergoes oxidative cyclodehydrogenation. nih.gov Various catalysts, such as lanthanum chloride, have been shown to efficiently promote this one-pot synthesis under mild conditions. nih.gov

The following table outlines potential transformations for the synthesis of dimethyl-substituted benzimidazole derivatives, starting from the key intermediate, 4-acetamido-5-amino-m-xylene.

Table 1: Potential Heterocyclic Transformations of a this compound Derivative

Starting Material (Derivative)ReagentResulting HeterocycleReaction Type
N-(2-amino-4,6-dimethylphenyl)acetamideAldehyde (R-CHO)2-Substituted-5,7-dimethyl-1H-benzimidazoleCondensation/Cyclization
N-(2-amino-4,6-dimethylphenyl)acetamideCarboxylic Acid (R-COOH)2-Substituted-5,7-dimethyl-1H-benzimidazoleCondensation/Cyclization
N-(2-amino-4,6-dimethylphenyl)acetamideEthyl Formate5,7-Dimethyl-1H-benzimidazoleCondensation/Cyclization
N-(2-amino-4,6-dimethylphenyl)acetamideAcetic Anhydride2,5,7-Trimethyl-1H-benzimidazoleCondensation/Cyclization

Detailed Research Findings:

Similarly, the reaction with carboxylic acids, often under acidic conditions and at elevated temperatures, is a classic method known as the Phillips synthesis of benzimidazoles. ijariie.comresearchgate.net The use of esters, such as ethyl formate, can also lead to the formation of the corresponding benzimidazole, in this case, the unsubstituted 5,7-dimethyl-1H-benzimidazole. researchgate.net When acetic anhydride is used, it can serve as the source of the 2-methyl group, leading to the formation of 2,5,7-trimethyl-1H-benzimidazole. researchgate.net

The reactivity of the acetamido group in the starting derivative adds another layer of complexity and potential for further derivatization. Under certain reaction conditions, this group may participate in or be modified during the cyclization process. However, in many standard procedures for benzimidazole synthesis, the acetamido group would likely remain intact, yielding the corresponding N-(2-(heterocyclyl)phenyl)acetamide.

Potential Applications in Advanced Chemical Research

Intermediate in the Synthesis of Complex Organic Molecules

4-Acetamido-5-nitro-m-xylene serves as a crucial building block in organic synthesis. The presence of both a nitro group, which can be readily reduced to an amine, and an acetamido group, which can be hydrolyzed, offers multiple pathways for functionalization. smolecule.comcymitquimica.com This versatility allows chemists to construct intricate molecular architectures for various applications. chemicalbook.com

Historically, nitroaromatic compounds have been fundamental to the synthetic dye industry. this compound and its isomers are utilized as intermediates in the manufacturing of a range of dyes and pigments. The aromatic nitro group is a key component in the chromophores of certain colorants. epa.gov The synthesis of azo dyes, for instance, often involves the diazotization of an aromatic amine, which can be derived from the reduction of the nitro group in precursor molecules like this compound. The resulting diazonium salt is then coupled with another aromatic compound to produce the final dye. ekb.egsciencemadness.org

Table 1: Examples of Dye Intermediates Derived from Xylene

Starting MaterialIntermediateApplication
m-Xylene (B151644)2,4-DimethylnitrobenzeneSynthesis of 2,4-Dimethylaniline (B123086)
m-Xylene2,4-DimethylanilineAcetoacetanilide dye synthesis

This table illustrates the pathway from a basic aromatic hydrocarbon to a key component in dye manufacturing.

The structural framework of this compound is relevant in the development of agrochemicals. Nitroaromatic compounds are precursors to various pesticides and plant growth regulators. google.com For example, derivatives of nitrotoluenes are used in the synthesis of organic nitrogen pesticides. A related compound, 2-cyano-N-(4-methyl-3-nitrophenyl)acetamide, is noted for its use as a pesticide intermediate. synhet.com The specific arrangement of substituents on the aromatic ring can be tailored to interact with biological targets in pests or to influence plant physiology.

The versatility of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals. cymitquimica.comaromsyn.com The nitro and acetamido groups provide reactive sites for building more complex drug molecules. smolecule.com For instance, the reduction of the nitro group to an amine is a common step in creating a scaffold for various therapeutic agents. smolecule.com This amine can then be further modified to introduce desired pharmacological properties. Some nitrophenyl derivatives have shown potential as antimicrobial and anti-inflammatory agents, highlighting the importance of this chemical class in medicinal chemistry. vulcanchem.com

Table 2: Pharmaceutical Relevance of Substituted Nitroaromatics

Compound ClassPotential Therapeutic ApplicationKey Synthetic Step
Nitrophenyl DerivativesAntimicrobial AgentsReduction of nitro group to form an amine
Nitrophenyl DerivativesAnti-inflammatory CompoundsModification of the aromatic scaffold
Benzophenone DerivativesAnthelmintic DrugsUse of benzoylating agents on aniline (B41778) precursors

This table summarizes the application of related nitroaromatic compounds in pharmaceutical research.

Building Block for Agrochemicals and Pesticides

Use in Material Science Research

In the field of material science, this compound and similar compounds are explored for their potential to create new materials with specific functions. smolecule.com The electronic properties conferred by the nitro and amide groups can be harnessed in the design of advanced materials.

The synthesis of new functional materials can involve the use of this compound as a starting material. aromsyn.com The aromatic structure and the presence of polar groups can be exploited in the creation of materials with specific optical or electronic properties. Research in this area includes the development of organochalcogen compounds and other complex molecular structures for which nitroxylenes can serve as precursors. researchgate.net

While direct applications in polymer chemistry are not extensively documented, the functionalities present in this compound are relevant to polymer synthesis. For example, diamines derived from the reduction of dinitro compounds are used as monomers in the production of high-performance polymers like polyimides. google.com Furthermore, research into biomass-derived polymers has explored the conversion of furan-based compounds into p-xylene, a key monomer for polyethylene (B3416737) terephthalate (B1205515) (PET), demonstrating the importance of xylene isomers in polymer science. acs.org

Environmental and Safety Considerations in Research

Toxicity and Hazard Assessment of Nitroaromatic Compounds in Laboratory Settings

Nitroaromatic compounds (NACs) are a significant class of industrial chemicals widely used in the synthesis of products like dyes, pesticides, and explosives. asm.org However, their utility is matched by their potential for environmental contamination and health hazards. asm.orgnih.gov Many NACs are recognized for their toxicity and mutagenicity, with several listed as priority pollutants by the U.S. Environmental Protection Agency. nih.gov The presence of the electron-withdrawing nitro group makes these compounds resistant to oxidative degradation, contributing to their persistence in the environment. asm.orgnih.gov Furthermore, their degradation can lead to the formation of aromatic amines, which can be as or even more toxic than the parent compounds. oup.comacs.org

The toxicity of NACs is influenced by the position of the nitro group on the aromatic ring and the presence of other functional groups. nih.gov Computational research, such as Quantitative Structure-Activity Relationship (QSAR) studies, is increasingly used to predict the toxicity of new nitroaromatic compounds, reducing the need for extensive and potentially hazardous experimental work. oup.commdpi.com These studies help in making preliminary assessments of toxicity and understanding the potential mechanisms of action. oup.com

Due to the inherent risks associated with nitroaromatic compounds, stringent handling and storage protocols are essential in a laboratory setting. Many of these compounds can be absorbed through the skin, inhaled, or ingested, necessitating the use of protective measures. epa.gov

General Handling:

Work should be conducted in well-ventilated areas, with air monitoring recommended for more volatile compounds. epa.gov

Personnel must wear appropriate protective clothing and respirators when necessary. epa.gov

Consumption of food and beverages should be strictly prohibited in handling areas. epa.gov

Storage:

Chemicals should be stored in clearly labeled, appropriate containers. nottingham.ac.uksaffronchemicals.com

It is crucial to segregate incompatible substances to prevent dangerous reactions. nottingham.ac.uk For instance, acids should be stored away from bases, and flammable materials should be kept separate from oxidizers. saffronchemicals.com

The quantity of hazardous materials stored in the laboratory should be minimized to what is reasonably needed for ongoing work. nottingham.ac.uk

Large, heavy containers should be stored at a low level, and breakable containers should be kept below shoulder height. nottingham.ac.uk

Some nitroaromatic compounds, like tetryl, are unstable and decompose in certain solutions and with heat, requiring specific storage conditions such as refrigeration and protection from light. epa.gov

Interactive Data Table: General Laboratory Storage Guidelines

Hazard ClassStorage RecommendationIncompatible Materials
FlammablesStore in a designated flammable storage cabinet.Oxidizers, acids, bases
AcidsStore in a corrosion-resistant cabinet.Bases, flammables, cyanides
BasesStore separately from acids.Acids, organic compounds
OxidizersStore in a cool, dry place away from combustible materials.Flammables, reducing agents, organic materials
Water-ReactiveStore in a waterproof, dry location.Aqueous solutions, water

The management of waste generated from research involving nitroaromatic compounds is critical to prevent environmental contamination. researchgate.net These byproducts often retain the hazardous characteristics of the parent compounds and may be classified as persistent organic pollutants (POPs). europa.eu

Effective waste management strategies include:

Segregation: Different waste streams, such as chlorinated and non-chlorinated solvents, should be collected in separate, clearly labeled containers. nottingham.ac.uk

Treatment: Biological treatment methods are considered cost-effective and environmentally friendly for wastewater containing nitroaromatic compounds. mdpi.com These processes can involve aerobic or anaerobic degradation by microorganisms. mdpi.com Chemical reduction is another promising technology for remediating soil and groundwater contaminated with NACs. researchgate.net

Disposal: Waste containing POPs above certain concentration limits must be destroyed or irreversibly transformed to render it non-hazardous. europa.eu It is imperative to follow local and national regulations for the disposal of chemical waste. saffronchemicals.com

Minimization: Finding ways to reuse or recycle byproducts can significantly minimize waste disposal. afsinc.org

Handling and Storage Protocols

Environmental Fate and Degradation Studies of Related Compounds

The environmental fate of nitroaromatic compounds is a key area of research due to their widespread use and potential for pollution. asm.org Their chemical stability, conferred by the nitro group, makes them resistant to oxidative degradation and contributes to their persistence in soil and groundwater. asm.orgnih.gov

Improper handling and storage have led to the accidental release of these compounds into the environment. nih.gov Additionally, the manufacture and handling of munitions have resulted in significant environmental contamination. nih.gov

Biodegradation is a crucial process for the removal of nitroaromatic compounds from contaminated environments. magtech.com.cn Microorganisms have demonstrated the ability to adapt and evolve new pathways to utilize these synthetic compounds as sources of carbon, nitrogen, and energy. asm.orgnih.gov

Aerobic Degradation:

Aerobic bacteria can employ several strategies to metabolize nitroaromatic compounds. nih.gov

Oxygenases: Monooxygenase and dioxygenase enzymes can introduce oxygen atoms into the aromatic ring, leading to the elimination of the nitro group. nih.govrsc.org

Reduction: The nitro group can be reduced to a hydroxylamine, which then undergoes rearrangement to a hydroxylated compound that can be further metabolized. nih.gov

Anaerobic Degradation:

Under anaerobic conditions, the primary degradation pathway involves the reduction of the nitro group to the corresponding amine. nih.govannualreviews.org

Complete mineralization of nitroaromatic compounds under anaerobic conditions often requires a consortium of different bacterial species. mdpi.com A common strategy involves anaerobic pretreatment to reduce the nitro groups, followed by aerobic treatment to break down the resulting aromatic amines. mdpi.com

Fungal Degradation:

Certain fungi, such as Phanerochaete chrysosporium, have been shown to mineralize dinitrotoluene and trinitrotoluene, indicating their potential for bioremediation. nih.govannualreviews.org

Interactive Data Table: Microbial Degradation of Nitroaromatic Compounds

Microorganism TypeDegradation ConditionPrimary MechanismExample Compounds Degraded
Aerobic BacteriaAerobicOxidative (Mono-/Dioxygenases), ReductiveNitrobenzene, Nitrotoluenes, Nitrophenols nih.gov
Anaerobic BacteriaAnaerobicReductive (Nitro group to Amine)Trinitrotoluene (TNT) nih.govannualreviews.org
Fungi (P. chrysosporium)AerobicMineralizationDinitrotoluene, Trinitrotoluene (TNT) nih.govannualreviews.org

Nitroaromatic compounds can enter the atmosphere through various industrial processes and combustion. nih.gov In urban areas, hydrocarbons released from fossil fuel combustion can react with atmospheric nitrogen dioxide to form nitroaromatic compounds. nih.gov

The primary atmospheric degradation pathway for many organic compounds is reaction with hydroxyl (OH) radicals during the day. d-nb.info For some oxygenated nitroaromatic compounds, photolysis (degradation by sunlight) can be a significant process. d-nb.info

Studies on nitronaphthalene derivatives have shown that photolysis is a major degradation pathway under ambient conditions. researchgate.net The photoreactivity of these compounds is influenced by their molecular structure, such as the position of the nitro group. researchgate.net For example, methylation at the ortho position of 1-nitronaphthalene (B515781) was found to significantly increase its photoreactivity. researchgate.net The presence of molecular oxygen can also affect the rate of photodegradation. researchgate.net For some nitro-polycyclic aromatic hydrocarbons, photodegradation in the particle phase is considered the most important atmospheric loss process. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Acetamido-5-nitro-m-xylene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nitration and acetylation steps. For example, nitration of m-xylene derivatives followed by acetylation under controlled conditions (e.g., acetic anhydride as the acetylating agent). Key variables include temperature (e.g., 0–5°C for nitration to avoid over-nitration), solvent choice (e.g., glacial acetic acid for solubility), and stoichiometric ratios of reagents . Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm regioselectivity and functional group integrity. Yields can vary from 60% to 85% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : Compare chemical shifts with literature data. For instance, the acetamido group typically appears at δ 2.1–2.3 ppm (¹H) and δ 22–25 ppm (¹³C), while nitro groups influence aromatic proton splitting patterns .
  • IR : Look for peaks at ~1650 cm⁻¹ (C=O stretch of acetamido) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .
  • HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) paired with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess:

  • Light Sensitivity : Store in amber vials to prevent nitro group degradation.
  • Temperature : Long-term storage at –20°C minimizes thermal decomposition; monitor via periodic TLC or HPLC .
  • Humidity : Use desiccants to prevent hydrolysis of the acetamido group, which can form 5-nitro-m-xyleneamine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported analytical data (e.g., melting points, spectral shifts) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare data from multiple databases (e.g., NIST Chemistry WebBook , Reaxys ). For example, if melting points vary (reported range: 145–152°C), recrystallize the compound in different solvents (e.g., ethanol vs. ethyl acetate) and analyze purity via DSC .
  • Spectral Discrepancies : Replicate synthesis using literature protocols and verify spectral acquisition parameters (e.g., solvent deuteriation in NMR, baseline correction in IR) .

Q. What strategies can be employed to optimize green synthesis pathways for this compound while minimizing hazardous byproducts?

  • Methodological Answer :

  • Solvent Selection : Replace chlorinated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethyl acetate for nitration steps .
  • Catalysis : Explore Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) as recyclable catalysts to reduce waste .
  • Byproduct Analysis : Use GC-MS to identify and quantify nitrophenol derivatives, adjusting stoichiometry to suppress their formation .

Q. How can computational modeling (e.g., DFT) predict the reactivity and regioselectivity of this compound in further functionalization reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic/nucleophilic sites .
  • Reactivity Prediction : Simulate nitration/acylation pathways to identify dominant products, correlating with experimental HPLC-MS results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.